molecular formula C5H5F3N2O B1444598 (5-(Trifluoromethyl)isoxazol-3-yl)methanamine CAS No. 1364678-08-9

(5-(Trifluoromethyl)isoxazol-3-yl)methanamine

Cat. No. B1444598
Key on ui cas rn: 1364678-08-9
M. Wt: 166.1 g/mol
InChI Key: NXNMFIMTQQLGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729105B2

Procedure details

To a solution of 6.26 g 3-(azidomethyl)-5-(trifluoromethyl)isoxazole in 100 mL 2-propanol were added 9.08 mL triethyl amine and 330 uL 1,3-propanedithiol. 2.45 g sodiumhydride were added portion wise and stirred at RT for 16 h. The reaction mixture was concentrated in vacuo. The residue was poured carefully into 180 mL 10% acetic acid and washed with diethyl ether/heptane mixture 1.1 (3×50 mL) The aqueous layer was basified with conc. NaOH to pH=12 (50 mL), saturated with NaCl and extracted with CH2Cl2 (3×250 mL). The combined organic layer was dried over Na2SO4, filtered off and concentrated in vacuo to yield 3.4 g of the title compound as yellow oil; LC-MS (UV peak area/ESI) 97.6%, 167.043 (M+H)+.
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
9.08 mL
Type
reactant
Reaction Step One
Quantity
330 μL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[O:7][N:6]=1)=[N+]=[N-].C(N(CC)CC)C.C(S)CCS.[H-].[Na+]>CC(O)C>[F:13][C:10]([F:11])([F:12])[C:8]1[O:7][N:6]=[C:5]([CH2:4][NH2:1])[CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.26 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=NOC(=C1)C(F)(F)F
Name
Quantity
9.08 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
330 μL
Type
reactant
Smiles
C(CCS)S
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
2.45 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured carefully into 180 mL 10% acetic acid
WASH
Type
WASH
Details
washed with diethyl ether/heptane mixture 1.1 (3×50 mL) The aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1=CC(=NO1)CN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.